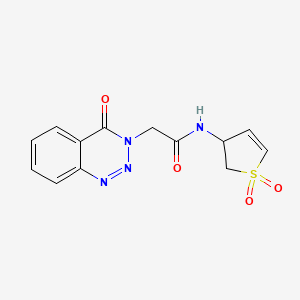![molecular formula C19H20N4O3S B11013825 N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide](/img/structure/B11013825.png)
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, a quinazoline derivative, and an acetamide group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the thiazole and quinazoline intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The quinazoline derivative can be prepared via the Pinner reaction, where an anthranilic acid derivative reacts with an orthoester in the presence of an acid catalyst.
The final step involves the coupling of the thiazole and quinazoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the Pinner reaction, as well as automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: The quinazoline moiety can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinazoline moiety may produce dihydroquinazolines.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide can be compared with other compounds that have similar structural features, such as:
Thiazole derivatives: Compounds with a thiazole ring, which may exhibit similar chemical reactivity and biological activities.
Quinazoline derivatives: Compounds with a quinazoline core, which are often studied for their pharmacological properties.
Acetamide derivatives: Compounds with an acetamide group, which can participate in similar chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4O3S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12-11-27-19(20-12)22-17(24)10-26-13-6-7-15-14(9-13)18(25)23-8-4-2-3-5-16(23)21-15/h6-7,9,11H,2-5,8,10H2,1H3,(H,20,22,24) |
InChI Key |
TZOFCGQORNHQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCCCN4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide](/img/structure/B11013762.png)
![N-[4-(acetylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013767.png)
![6-(4-chlorophenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11013770.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11013773.png)
![N-[4-(acetylamino)phenyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide](/img/structure/B11013780.png)
![3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11013793.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013800.png)
![2-{[benzyl(methyl)amino]methyl}-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11013812.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11013823.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11013845.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B11013850.png)
